XCT790

Vue d'ensemble

Description

XCT790 est un composé synthétique connu pour son rôle d'agoniste inverse sélectif du récepteur lié aux œstrogènes alpha (ERRα). Ce composé a suscité un intérêt considérable dans la recherche scientifique en raison de ses applications thérapeutiques potentielles, en particulier dans le traitement du cancer. This compound a montré qu'il inhibait l'activité transcriptionnelle induite par ERRα et a démontré des effets antitumoraux dans diverses lignées cellulaires cancéreuses .

Applications De Recherche Scientifique

XCT790 has a wide range of scientific research applications, including:

Cancer Research: this compound has shown promise in inhibiting the growth of various cancer cell lines, including breast, prostate, colon, adrenal cortex, and ovarian cancers. .

Metabolic Studies: this compound is used to study mitochondrial function and energy metabolism.

Endocrinology: this compound is used to investigate the role of ERRα in endocrine signaling and its impact on various physiological processes

Mécanisme D'action

Target of Action

XCT790 is a potent and selective inverse agonist of the estrogen-related receptor alpha (ERRα) . ERRα is structurally similar to classical estrogen receptors (ERs), but is considered to be an orphan nuclear receptor . ERRα plays a significant role in regulating uterine endometrial cancer progression .

Mode of Action

This compound interacts with ERRα within its ligand-binding domain . It significantly inhibits ERRα-induced in vitro transcriptional activity, including that of the vascular endothelial growth factor (VEGF) gene, in a concentration-dependent manner . This compound suppresses colony formation and cell proliferation without cytotoxicity, and induces apoptosis .

Biochemical Pathways

This compound affects the phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which plays a central role in cell growth and proliferation . This compound also uncouples oxygen consumption from ATP production in mitochondria at very low, nanomolar-range doses independently of ERRα expression .

Pharmacokinetics

Its effects have been observed both in vitro and in vivo, suggesting that it has bioavailability sufficient for these contexts .

Result of Action

This compound has been found to cause cell cycle arrest at the mitotic phase . It significantly inhibits in vivo tumor growth and angiogenesis, and induces apoptosis without a reduction in body weight, in xenograft models . This compound also suppresses the migration, invasion, and epithelial-to-mesenchymal transition (EMT) of cancer cells .

Action Environment

The environment in which this compound acts can influence its efficacy and stability. For instance, combination therapy of this compound with paclitaxel has been found to elicit a synergistic inhibitory effect . .

Safety and Hazards

Orientations Futures

XCT790 has been shown to effectively deliver an anti-calcification drug to the calcified aortic valve under extra magnetic field navigation . This work combining PAR2- and magnetic-targeting presents an effective targeted drug delivery system for treating calcific aortic valve disease in a murine model, promising future clinical translation .

Analyse Biochimique

Biochemical Properties

XCT790 interacts with the estrogen-related receptor alpha (ERRα), acting as a potent and selective inverse agonist . This interaction with ERRα leads to the uncoupling of oxygen consumption from ATP production in mitochondria .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to significantly inhibit ERRα-induced in vitro transcriptional activity, including that of the vascular endothelial growth factor (VEGF) gene . This compound also suppresses colony formation and cell proliferation in a concentration and time-dependent manner without cytotoxicity, and induces apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to ERRα, leading to the inhibition of ERRα’s constitutive activity in both biochemical and cell-based assays . This compound has been shown to cause cell cycle arrest at the mitotic phase . It also inhibits Akt and mTOR phosphorylation, but does not significantly affect PI3K levels .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. It significantly inhibits ERRα-induced in vitro transcriptional activity over time . This compound also suppresses colony formation and cell proliferation in a concentration and time-dependent manner .

Dosage Effects in Animal Models

In animal models, this compound significantly inhibits in vivo tumor growth and angiogenesis, and induces apoptosis without a reduction in body weight . The effects of this compound vary with different dosages, with significant inhibition of tumor growth observed at certain concentrations .

Metabolic Pathways

This compound is involved in the metabolic pathway of the mitochondrial electron transport chain . It uncouples oxygen consumption from ATP production in mitochondria, disrupting the normal metabolic flux .

Transport and Distribution

Given its effects on mitochondrial function, it is likely that this compound is transported to and has effects within the mitochondria .

Subcellular Localization

The subcellular localization of this compound is likely within the mitochondria, given its effects on mitochondrial function . Its activity within the mitochondria leads to the uncoupling of oxygen consumption from ATP production .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : XCT790 est synthétisé par un processus chimique en plusieurs étapes. Les étapes clés impliquent la formation d'un cycle thiadiazole et l'introduction de groupes trifluorométhyles. La voie de synthèse comprend généralement les étapes suivantes :

- Formation du cycle thiadiazole par réaction de précurseurs appropriés dans des conditions contrôlées.

- Introduction de groupes trifluorométhyles par des réactions de substitution nucléophile.

- Couplage du cycle thiadiazole avec un groupe méthoxyphényle pour former le composé final .

Méthodes de production industrielle : La production industrielle de this compound implique l'adaptation du processus de synthèse en laboratoire. Cela inclut l'optimisation des conditions réactionnelles afin d'assurer un rendement et une pureté élevés. Le composé est généralement produit dans des réacteurs discontinus, suivis d'une purification utilisant des techniques telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : XCT790 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Le composé peut être réduit pour former des analogues réduits.

Substitution : this compound peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes trifluorométhyles

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'hydroperoxyde de tert-butyle.

Réduction : Des réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles tels que les amines et les thiols sont utilisés dans les réactions de substitution

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les dérivés oxydés et réduits de this compound, ainsi que des analogues substitués avec des groupes fonctionnels modifiés .

4. Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Recherche sur le cancer : this compound s'est révélé prometteur pour inhiber la croissance de diverses lignées cellulaires cancéreuses, notamment le cancer du sein, de la prostate, du côlon, du cortex surrénalien et de l'ovaire. .

Études métaboliques : this compound est utilisé pour étudier la fonction mitochondriale et le métabolisme énergétique.

Endocrinologie : this compound est utilisé pour étudier le rôle d'ERRα dans la signalisation endocrine et son impact sur divers processus physiologiques

5. Mécanisme d'action

This compound exerce ses effets en se liant au domaine de liaison au ligand d'ERRα, ce qui conduit à l'inhibition de son activité transcriptionnelle. Cela se traduit par la régulation négative des gènes cibles impliqués dans la prolifération cellulaire et la survie. De plus, this compound agit comme un découplant mitochondrial, perturbant le gradient électrochimique transmembranaire mitochondrial et conduisant à une diminution de la production d'ATP .

Composés similaires :

- Cyclohexylmethyl-(1-p-tolyl-1H-indol-3-ylmethyl)-amine (Composé 1)

- 1-(2,5-diéthoxy-benzyl)-3-phényl-analogues d'urée (Composés 2 et 3)

Comparaison : this compound est unique par sa forte sélectivité et sa puissance en tant qu'agoniste inverse d'ERRα. Comparativement à des composés similaires, this compound a une affinité de liaison plus forte à ERRα, interagissant principalement avec des résidus clés dans la poche de liaison au ligand. Cela se traduit par une inhibition plus efficace de l'activité d'ERRα et des effets antitumoraux plus importants .

Comparaison Avec Des Composés Similaires

- Cyclohexylmethyl-(1-p-tolyl-1H-indol-3-ylmethyl)-amine (Compound 1)

- 1-(2,5-diethoxy-benzyl)-3-phenyl-area analogues (Compounds 2 and 3)

Comparison: XCT790 is unique in its high selectivity and potency as an inverse agonist of ERRα. Compared to similar compounds, this compound has a stronger binding affinity to ERRα, primarily interacting with key residues in the ligand-binding pocket. This results in more effective inhibition of ERRα activity and greater antitumor effects .

Propriétés

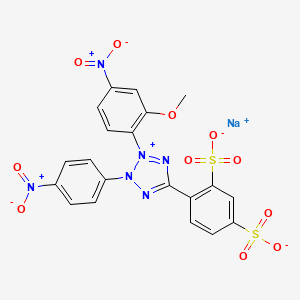

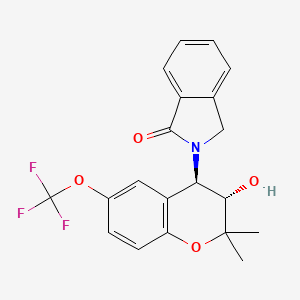

IUPAC Name |

3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13F9N4O3S/c1-38-17-7-11(6-13(9-33)18(37)34-20-36-35-19(40-20)23(30,31)32)2-5-16(17)39-10-12-3-4-14(21(24,25)26)8-15(12)22(27,28)29/h2-8H,10H2,1H3,(H,34,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFNFOOGGLSBBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=NN=C(S2)C(F)(F)F)OCC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13F9N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426088 | |

| Record name | 3-(4-{[2,4-Bis(trifluoromethyl)benzyl]oxy}-3-methoxyphenyl)-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725247-18-7 | |

| Record name | 3-[4-[[2,4-Bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725247-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-{[2,4-Bis(trifluoromethyl)benzyl]oxy}-3-methoxyphenyl)-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one](/img/structure/B1684164.png)

![5-[[9-Methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B1684166.png)

![(E)-N-[(18Z)-6-(2-amino-2-oxoethyl)-12-benzyl-9-(1-hydroxyethyl)-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-[2-[(E)-pent-1-enyl]phenyl]prop-2-enamide](/img/structure/B1684171.png)

![Sodium 4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B1684172.png)